molecular formula C41H56N6O6S B12752505 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- CAS No. 185567-09-3

4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-

Katalognummer: B12752505
CAS-Nummer: 185567-09-3
Molekulargewicht: 761.0 g/mol
InChI-Schlüssel: BSPVTEQTWDQESF-VTDRKZPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- involves multiple steps, each requiring specific reagents and conditions:

    Formation of Thiazolidine Ring: The thiazolidine ring is typically formed through the reaction of cysteine with an aldehyde or ketone under acidic conditions.

    Peptide Bond Formation: The peptide bonds are formed using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Naphthalenyl Group Introduction: The naphthalenyl group is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Final Coupling and Purification: The final coupling of all fragments is achieved using a combination of coupling reagents, followed by purification through chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the naphthalenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.

    Substitution: Substitution reactions can take place at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often use reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to mimic natural peptides makes it a valuable tool in studying biochemical processes.

Medicine

Medically, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer treatment. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications.

Wirkmechanismus

The mechanism of action of 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Thiazolidinecarboxamide Derivatives: These compounds share the thiazolidine ring structure but differ in their side chains and functional groups.

    Peptide-Based Compounds: Compounds with similar peptide backbones but different amino acid sequences.

    Naphthalenyl-Containing Compounds: Compounds that include the naphthalenyl group but have different overall structures.

Uniqueness

The uniqueness of 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- lies in its combination of functional groups and its specific stereochemistry. This unique structure allows for diverse interactions with biological molecules and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

185567-09-3

Molekularformel

C41H56N6O6S

Molekulargewicht

761.0 g/mol

IUPAC-Name

(4R)-N-tert-butyl-3-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[2-(dimethylamino)acetyl]amino]-3-naphthalen-1-ylpropanoyl]-methylamino]-3-methylbutanoyl]amino]-2-hydroxy-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C41H56N6O6S/c1-26(2)35(46(8)39(52)32(42-34(48)23-45(6)7)22-29-19-14-18-28-17-12-13-20-30(28)29)38(51)43-31(21-27-15-10-9-11-16-27)36(49)40(53)47-25-54-24-33(47)37(50)44-41(3,4)5/h9-20,26,31-33,35-36,49H,21-25H2,1-8H3,(H,42,48)(H,43,51)(H,44,50)/t31-,32-,33-,35-,36-/m0/s1

InChI-Schlüssel

BSPVTEQTWDQESF-VTDRKZPZSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)N2CSC[C@H]2C(=O)NC(C)(C)C)O)N(C)C(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CN(C)C

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(=O)N2CSCC2C(=O)NC(C)(C)C)O)N(C)C(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.